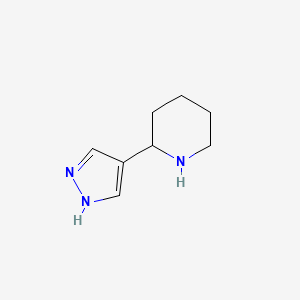

2-(1H-pyrazol-4-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOKDKCXNOEKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306606-12-1 | |

| Record name | 2-(1H-pyrazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)piperidine: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and potential synthetic routes for the heterocyclic scaffold, 2-(1H-pyrazol-4-yl)piperidine. This molecule merges two pharmacologically significant moieties: the piperidine ring, a ubiquitous feature in numerous central nervous system (CNS) active drugs, and the pyrazole ring, a versatile pharmacophore known for a wide spectrum of biological activities.[1][2][3][4] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering insights into the molecule's basicity, conformational landscape, and practical, field-proven methodologies for its synthesis and characterization. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes data from analogous structures and predictive models to provide a robust foundation for future research and development.

Molecular Structure and Physicochemical Properties

The unique combination of a saturated piperidine ring and an aromatic pyrazole ring in 2-(1H-pyrazol-4-yl)piperidine dictates its three-dimensional structure and chemical behavior.

1.1. 2D and 3D Representations

-

2D Structure: The molecule consists of a piperidine ring substituted at the 2-position with a 1H-pyrazol-4-yl group.

-

3D Conformation: The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. The pyrazole substituent can occupy either an axial or equatorial position.

1.2. Conformational Analysis

The conformational preference of the pyrazole substituent is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The piperidine ring undergoes rapid chair-chair interconversion.

In the case of 2-substituted piperidines, the substituent's preference for an equatorial or axial position is governed by a balance of steric and electronic effects. For bulky substituents, the equatorial position is generally favored to minimize 1,3-diaxial interactions. However, in some 2-arylpiperidines, an axial preference has been observed due to allylic strain, which can influence the molecule's three-dimensionality.[5][6] For 2-(1H-pyrazol-4-yl)piperidine, the equatorial conformation is predicted to be the more stable isomer due to the steric bulk of the pyrazole ring.

Caption: Conformational isomers of 2-(1H-pyrazol-4-yl)piperidine.

1.3. Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | - |

| Molecular Weight | 151.21 g/mol | - |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

Basicity and pKa

The basicity of 2-(1H-pyrazol-4-yl)piperidine is a key property influencing its solubility, formulation, and interaction with biological targets. The molecule possesses three nitrogen atoms, each with a lone pair of electrons, but their basicities differ significantly.

-

Piperidine Nitrogen: The nitrogen atom in the piperidine ring is an sp³-hybridized secondary amine. Its lone pair is readily available for protonation, making it the most basic center in the molecule. The pKa of the conjugate acid of piperidine is approximately 11.2.

-

Pyrazole Nitrogens: The pyrazole ring contains two nitrogen atoms. One is a pyridine-like nitrogen (sp²-hybridized) with its lone pair in an sp² orbital, contributing to the aromatic system. The other is a pyrrole-like nitrogen, where the lone pair is delocalized within the aromatic π-system. Pyrazole itself is a very weak base, with a pKa of approximately 2.5 for its conjugate acid.

Therefore, the piperidine nitrogen will be the primary site of protonation under physiological conditions. The electron-withdrawing nature of the pyrazole ring is expected to slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

Predicted pKa Values:

-

pKa₁ (Piperidinium ion): ~10.5 - 11.0

-

pKa₂ (Pyrazolium ion): ~2.0 - 2.5

Caption: Protonation equilibria of 2-(1H-pyrazol-4-yl)piperidine.

Proposed Synthesis

Several synthetic strategies can be envisioned for the preparation of 2-(1H-pyrazol-4-yl)piperidine. A highly plausible and versatile approach is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10][11] This method offers good functional group tolerance and generally proceeds with high yields.

The proposed strategy involves the coupling of a protected 2-halopiperidine with a 4-pyrazolylboronic acid or ester.

Caption: Proposed synthetic workflow for 2-(1H-pyrazol-4-yl)piperidine.

3.1. Detailed Experimental Protocol (Proposed)

Step 1: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2-chloropiperidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Add an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃) (2.5 eq).

-

Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(1H-pyrazol-4-yl)piperidine.

Step 2: Deprotection

-

Dissolve the purified N-Boc-2-(1H-pyrazol-4-yl)piperidine in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If a salt is desired, triturate the residue with diethyl ether to precipitate the product. If the free base is required, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent.

-

Dry the organic extracts, concentrate, and if necessary, purify the final product by chromatography or crystallization to yield 2-(1H-pyrazol-4-yl)piperidine.

Spectroscopic Characterization (Predicted)

4.1. ¹H and ¹³C NMR Spectroscopy

The following table outlines the predicted chemical shifts for 2-(1H-pyrazol-4-yl)piperidine. These are estimations based on known values for similar structures.[12][13][14]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine-H2 | 3.0 - 3.2 | 55 - 58 |

| Piperidine-H3 | 1.6 - 1.8 (eq), 1.9 - 2.1 (ax) | 28 - 32 |

| Piperidine-H4 | 1.4 - 1.6 | 24 - 27 |

| Piperidine-H5 | 1.4 - 1.6 | 24 - 27 |

| Piperidine-H6 | 2.8 - 3.0 (eq), 2.5 - 2.7 (ax) | 45 - 48 |

| Piperidine-NH | 1.5 - 2.5 (broad) | - |

| Pyrazole-H3/H5 | ~7.5 (singlet) | ~130 |

| Pyrazole-NH | 12.0 - 13.0 (broad) | - |

4.2. Mass Spectrometry

In mass spectrometry, 2-(1H-pyrazol-4-yl)piperidine is expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode. The fragmentation pattern will likely involve cleavage of the bond between the two rings and fragmentation of the piperidine ring.[15][16][17]

Predicted Fragmentation Pathways:

-

Loss of the pyrazole ring: Cleavage of the C2-C(pyrazolyl) bond.

-

Piperidine ring fragmentation: Characteristic losses of small neutral molecules from the piperidine ring.

Potential Biological and Pharmacological Significance

The fusion of the piperidine and pyrazole scaffolds suggests a high potential for biological activity.

-

Piperidine-containing drugs often exhibit activity in the central nervous system.

-

Pyrazole derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][18]

Derivatives of 2-(1H-pyrazol-4-yl)piperidine could be investigated for a variety of therapeutic applications, and this scaffold represents a promising starting point for the development of new chemical entities.

Experimental Protocols for Characterization

6.1. Determination of pKa by Potentiometric Titration

-

Accurately weigh approximately 10-20 mg of 2-(1H-pyrazol-4-yl)piperidine and dissolve it in a known volume of deionized water or a water/methanol mixture.

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

-

Record the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa will be the pH at the half-equivalence point.

6.2. NMR and Mass Spectrometry Analysis

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

-

Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode.

-

Mass Spectrometry Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the full scan mass spectrum. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Conclusion

2-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its structural features, predicted physicochemical properties, and a plausible, robust synthetic strategy. The outlined experimental protocols for synthesis and characterization offer a practical starting point for researchers interested in exploring the chemistry and biological activity of this promising molecule. Further experimental validation of the predicted properties is a necessary next step in unlocking the full potential of this compound and its derivatives.

References

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Retrieved from [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. (2010). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]

-

Biological activities of pyrazoline derivatives--a recent development. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (1990). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyrazole and its biological activity. (2017). ResearchGate. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mitsunobu and related reactions: advances and applications. (2014). Semantic Scholar. Retrieved from [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). PubMed Central. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved from [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Retrieved from [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2012). UAB. Retrieved from [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(1H-pyrazol-4-yl)piperidine

Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 2-(1H-pyrazol-4-yl)piperidine represents a compelling fusion of two such "privileged structures": the pyrazole and the piperidine rings. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to a multitude of approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Their utility is often attributed to their ability to act as versatile hydrogen bond donors and acceptors, and their metabolic stability.[5] Similarly, the piperidine moiety, a saturated six-membered heterocycle, is one of the most ubiquitous cyclic scaffolds in pharmaceuticals, contributing to improved pharmacokinetic properties such as solubility and bioavailability, and providing a rigid framework for precise substituent orientation.

The conjugation of these two rings in 2-(1H-pyrazol-4-yl)piperidine creates a novel chemical entity with significant potential for interacting with various biological targets. A thorough understanding of its fundamental physicochemical properties is, therefore, a critical prerequisite for its exploration in any drug development program. These properties, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(1H-pyrazol-4-yl)piperidine and details the requisite experimental protocols for their empirical determination, offering a foundational resource for researchers in medicinal chemistry and drug development.

Molecular and Structural Properties

The foundational characteristics of 2-(1H-pyrazol-4-yl)piperidine are summarized below. This information is critical for all subsequent analytical and predictive work.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem CID: 54593248[6] |

| Molecular Weight | 151.21 g/mol | PubChem CID: 54593248[6] |

| Chemical Structure | ||

| IUPAC Name: 2-(1H-pyrazol-4-yl)piperidine | ||

| SMILES: C1CCNC(C1)C2=CNN=C2 | PubChem CID: 54593248[6] |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

| Physicochemical Parameter | Predicted Value | Prediction Tool/Source |

| pKa (most basic) | 9.5 ± 0.5 | MolGpKa[7][8] |

| XlogP | 0.5 | PubChem CID: 54593248[6] |

| Aqueous Solubility (logS) | -1.8 to -2.5 | AqSolPred[9], ChemAxon[10] |

Note: These values are computationally derived and require experimental validation.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of the key physicochemical parameters of 2-(1H-pyrazol-4-yl)piperidine. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Ionization Constant (pKa) Determination by Potentiometric Titration

The pKa value is crucial as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Given the presence of the basic piperidine nitrogen and the weakly basic/acidic pyrazole nitrogens, potentiometric titration is the gold-standard method for determining the pKa.[11][12]

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of 2-(1H-pyrazol-4-yl)piperidine.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent system, such as methanol/water (10:90 v/v), may be necessary to ensure complete dissolution.[11]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[13][14]

-

-

Titration Setup and Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir with a magnetic stirrer.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[14]

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of 0.1 M HCl. The piperidine nitrogen is expected to be the primary basic center.

-

Add the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point.[15] For more accurate results, utilize specialized software to fit the titration data and calculate the pKa values.

-

Lipophilicity (logP) Determination by Shake-Flask Method

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method, though labor-intensive, remains the most reliable method for its direct measurement.[6][16][17]

-

Phase Preparation:

-

Sample Preparation and Partitioning:

-

Prepare a stock solution of 2-(1H-pyrazol-4-yl)piperidine in the aqueous phase.

-

In a screw-cap vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each). The volume ratio can be adjusted depending on the expected logP.[19]

-

Gently shake or rotate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.[17]

-

-

Phase Separation and Analysis:

-

Centrifuge the vials at a low speed to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[20][21]

-

Sample Preparation:

-

Add an excess amount of solid 2-(1H-pyrazol-4-yl)piperidine to a series of vials containing the aqueous medium of interest (e.g., purified water, pH 7.4 buffer). The presence of undissolved solid at the end of the experiment is essential.[22]

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a rotator or shaker.

-

Equilibration time can vary significantly between compounds; a period of 24-72 hours is typically sufficient to reach thermodynamic equilibrium.[22][23] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Processing:

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation. This step must be performed carefully to avoid transferring any solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.[24]

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[25]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid phase has transformed into a clear liquid (completion of melting).

-

The melting point is reported as a range between these two temperatures. For a pure compound, this range should be narrow (e.g., 0.5-2 °C).[24]

-

Perform the measurement in triplicate to ensure reproducibility.

-

Structural Characterization and Purity Assessment

Confirming the chemical structure and assessing the purity of the compound are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms within the molecule. The chemical shifts, integration (for ¹H), and coupling patterns provide a detailed fingerprint of the molecular structure.[27][28][29][30][31] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.

-

-

Mass Spectrometry (MS):

Conclusion and Future Directions

This guide has outlined the foundational physicochemical properties of 2-(1H-pyrazol-4-yl)piperidine and provided robust, validated protocols for their experimental determination. While computational predictions offer valuable initial insights, the empirical data generated through these described methods are indispensable for building a comprehensive profile of this novel molecule. The interplay of its predicted moderate lipophilicity and basicity suggests a favorable starting point for drug design.

For drug development professionals, the next logical steps would involve performing these experiments to establish a definitive physicochemical dataset. This data will be crucial for interpreting results from biological assays, designing formulation strategies, and building predictive ADME models. The structural marriage of the pyrazole and piperidine scaffolds holds significant promise, and a thorough characterization of these fundamental properties is the first and most critical step in unlocking its therapeutic potential.

References

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2011, 15(3), 396-431.

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. 2023. [Link]

-

Westlab Canada. Measuring the Melting Point. 2023. [Link]

-

Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]

- Chang, H-T. Application of Mass Spectrometry on Small Molecule Analysis.

-

Bionity.com. LogP / LogD shake-flask method. 2024. [Link]

-

LibreTexts Chemistry. Mass Spectrometry of Small Molecules. [Link]

-

SSERC. Melting point determination. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. 2017. [Link]

-

University of Toronto. Melting point determination. [Link]

-

Waxpedia. Melting Point. 2016. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

PubChem. 2-(1h-pyrazol-4-yl)piperidine. [Link]

-

GitHub. AqSolPred-web: Online solubility prediction tool. [Link]

-

Broad Institute. What is Mass Spectrometry?. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. 2015. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. 2013. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. 2019. [Link]

-

bio.tools. MolGpKa. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Rowan Scientific. Predicting Solubility. [Link]

-

ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. 2008. [Link]

-

ResearchGate. Pyrazole: An Important Core in Many Marketed and Clinical Drugs. 2022. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. 2024. [Link]

-

ChemAxon. Solubility Predictor. [Link]

-

Predictor. Solubility. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. 2024. [Link]

-

Schrödinger. Macro-pKa. [Link]

-

Omni Calculator. pKa Calculator. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Grossfield Lab. pKa Estimation Tool. 2023. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. 2013. [Link]

-

PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. 2023. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]

-

IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. 2022. [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. Identification and structure elucidation by NMR spectroscopy. 2015. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

ETH Zurich. Structure Elucidation by NMR. [Link]

Sources

- 1. Predictor Solubility [chematlas.chimie.unistra.fr]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. bio.tools [bio.tools]

- 8. pKa Estimation Tool – Grossfield Lab [membrane.urmc.rochester.edu]

- 9. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. enamine.net [enamine.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. researchgate.net [researchgate.net]

- 22. quora.com [quora.com]

- 23. researchgate.net [researchgate.net]

- 24. SSERC | Melting point determination [sserc.org.uk]

- 25. jk-sci.com [jk-sci.com]

- 26. westlab.com [westlab.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 29. researchgate.net [researchgate.net]

- 30. jchps.com [jchps.com]

- 31. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 32. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. rsc.org [rsc.org]

- 35. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 36. zefsci.com [zefsci.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-(1H-pyrazol-4-yl)piperidine

Abstract

Introduction and Molecular Structure

2-(1H-pyrazol-4-yl)piperidine is a bicyclic heterocyclic compound featuring a piperidine ring linked at its 2-position to the 4-position of a pyrazole ring. The unique arrangement of these two saturated and aromatic heterocycles imparts specific chemical and physical properties that are of interest in the design of novel therapeutic agents. The presence of both a basic piperidine nitrogen and the acidic/basic pyrazole moiety suggests potential for diverse biological interactions.

Due to the absence of published experimental spectra for 2-(1H-pyrazol-4-yl)piperidine, this guide will provide a detailed predictive analysis based on the known spectroscopic behaviors of its constituent parts: the piperidine and pyrazole rings.

Molecular Structure Diagram

Figure 2: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method:

-

Electrospray Ionization (ESI): Ideal for producing protonated molecules [M+H]⁺ with minimal fragmentation. It is a soft ionization technique suitable for polar molecules.

-

Electron Ionization (EI): A higher-energy method that will induce more extensive fragmentation, providing a detailed fragmentation pattern or "fingerprint."

-

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

-

Tandem MS (MS/MS): Isolate the parent ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to study its fragmentation pathways. This is crucial for detailed structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-(1H-pyrazol-4-yl)piperidine would show characteristic absorption bands for N-H, C-H, and C=C/C=N bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyrazole & Piperidine) | 3100-3400 | Medium, Broad | Overlapping broad peaks are expected due to hydrogen bonding. |

| C-H Stretch (Aromatic, Pyrazole) | 3000-3100 | Medium | |

| C-H Stretch (Aliphatic, Piperidine) | 2850-2960 | Strong | Characteristic of sp³ C-H bonds. |

| C=N & C=C Stretch (Pyrazole) | 1500-1650 | Medium to Strong | Aromatic ring stretching vibrations. |

| C-N Stretch | 1000-1250 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data (NMR, MS, and IR) for 2-(1H-pyrazol-4-yl)piperidine. The presented data and protocols are based on well-established principles of analytical chemistry and are intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting. The acquisition of experimental data is highly recommended to validate these predictions and provide a definitive analytical profile for this molecule.

References

[1]PubChem. (n.d.). 2-(1h-pyrazol-4-yl)piperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

The 2-(1H-Pyrazol-4-yl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the remarkable ability to bind to multiple, diverse biological targets, thereby serving as a fertile ground for developing novel therapeutics. Among these, the hybrid structure of 2-(1H-pyrazol-4-yl)piperidine has emerged as a particularly versatile and potent core. This technical guide synthesizes the discovery, synthesis, and multifaceted significance of this scaffold, providing an in-depth resource for researchers, scientists, and drug development professionals. We will explore the strategic rationale for its design, dissect key synthetic methodologies, and survey its successful application across a spectrum of therapeutic areas, from oncology to inflammatory and metabolic diseases.

Part 1: The Strategic Union of Two Pharmacological Powerhouses

The concept of a privileged scaffold is rooted in the observation that certain molecular substructures appear with remarkable frequency in biologically active compounds.[1] These are not mere molecular curiosities; they are evolutionarily optimized frameworks capable of presenting functional groups in three-dimensional space to engage with the binding pockets of various protein classes. The 2-(1H-pyrazol-4-yl)piperidine core is a quintessential example of this principle, born from the strategic fusion of two independently significant heterocycles: pyrazole and piperidine.

-

The Pyrazole Moiety: The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[2] It is found in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a rigid linker to orient substituents precisely.[4] The diverse biological activities associated with pyrazole derivatives are extensive, encompassing antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5]

-

The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a key component in drugs targeting a vast array of conditions.[1][6] Its saturated, puckered structure allows it to introduce conformational restriction, modulate lipophilicity, and improve the pharmacokinetic properties of a molecule.[6] The basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or key hydrogen bonds with biological targets, enhancing binding affinity and solubility. Its derivatives have demonstrated a wide range of pharmacological actions, including anti-cancer, anti-diabetic, and neurotherapeutic effects.[7]

The combination of these two scaffolds into the 2-(1H-pyrazol-4-yl)piperidine structure creates a unique molecular architecture. It marries the planarity and versatile hydrogen-bonding capacity of pyrazole with the conformational flexibility and physicochemical advantages of piperidine. This union provides a three-dimensional diversity that allows for the exploration of a wide range of chemical space, enabling the fine-tuning of potency, selectivity, and drug-like properties.

Part 2: Accessing the Core: Key Synthetic Strategies

The successful application of a privileged scaffold is contingent upon the availability of robust and flexible synthetic routes. The synthesis of the 2-(1H-pyrazol-4-yl)piperidine core is typically approached by constructing the pyrazole ring onto a pre-existing piperidine framework.

Primary Synthetic Pathway: Pyrazole Formation via Condensation

The most common and efficient method involves the reaction of a β-keto ester derived from a piperidine carboxylic acid with a hydrazine derivative. This classical approach offers high yields and regioselective control.[8]

Caption: Generalized workflow for the synthesis of the 2-(pyrazol-4-yl)piperidine scaffold.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of the β-Keto Ester Intermediate

-

Activation: To a solution of N-Boc-protected piperidine-2-carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP).

-

Meldrum's Acid Adduct Formation: Add Meldrum's acid to the activated carboxylic acid solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Methanolysis: Remove the solvent under reduced pressure. Dissolve the residue in methanol and heat to reflux to induce methanolysis, forming the methyl β-keto ester.[8]

-

Purification: Purify the resulting β-keto ester by flash column chromatography.

Causality Insight: The use of Meldrum's acid is a highly effective method for converting carboxylic acids to their corresponding β-keto esters under mild conditions, avoiding the harsh conditions of a traditional Claisen condensation.

Step 2: Formation of the β-Enamino Diketone

-

Reaction Setup: Dissolve the purified β-keto ester in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heating: Heat the mixture, typically at 80-100 °C, for several hours. The DMF-DMA serves as both a reagent and solvent.[8]

-

Workup: Upon completion, remove the excess DMF-DMA under vacuum to yield the crude β-enamino diketone, which is often used in the next step without further purification.

Causality Insight: The enaminone intermediate is crucial for directing the regioselectivity of the subsequent cyclization. It provides a pre-formed three-carbon unit ready for reaction with the two-nitrogen unit of hydrazine.

Step 3: Cyclocondensation to Form the Pyrazole Ring

-

Reaction: Dissolve the β-enamino diketone in a protic solvent like ethanol or acetic acid.

-

Hydrazine Addition: Add a solution of hydrazine hydrate (or a substituted hydrazine, R-NHNH₂) to the mixture.

-

Cyclization: Heat the reaction mixture to reflux. The reaction progress is monitored by TLC or LC-MS.

-

Isolation: After cooling, the product may precipitate or can be isolated by extraction following solvent removal.

-

Deprotection (if necessary): The N-Boc protecting group on the piperidine can be removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final scaffold.

Causality Insight: The choice of solvent and hydrazine (substituted vs. unsubstituted) can influence the regioselectivity of the final pyrazole product. Acetic acid can catalyze the reaction and help in achieving the desired isomer.[8]

Part 3: Therapeutic Significance and Applications

The true value of the 2-(1H-pyrazol-4-yl)piperidine scaffold is demonstrated by its successful incorporation into lead compounds targeting a diverse array of diseases.

Anti-Inflammatory Agents

Derivatives of this scaffold have shown potent anti-inflammatory activity. In one notable study, compounds based on a related 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, which shares key structural features, were found to be powerful inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages.[9] The lead compound from this series, 6e , demonstrated superior in vivo anti-inflammatory effects compared to ibuprofen.[9]

Table 1: Anti-Inflammatory Activity of Representative Compounds [9]

| Compound | NO Production IC₅₀ (μM) | TNF-α Production IC₅₀ (μM) |

| 5 | 10.32 | 11.54 |

| 6e | 0.86 | 1.87 |

| Ibuprofen | >50 | >50 |

The mechanism for these compounds was linked to the inhibition of the NF-κB inflammatory pathway, a critical signaling cascade in the inflammatory response.[9]

Caption: Inhibition of the NF-κB pathway by a pyrazol-piperidine analog.

Anticancer Agents

The scaffold has proven highly effective in the design of kinase inhibitors for oncology. Specifically, derivatives have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), a protein that is overexpressed in many cancers and plays a role in cell proliferation, migration, and invasion.[10][11] Compounds 8d and 9c from one study showed nanomolar inhibitory activity against PAK4 and effectively suppressed the growth of A549 lung cancer cells.[10]

Table 2: PAK4 Inhibition and Antiproliferative Activity [10]

| Compound | PAK4 IC₅₀ (μM) | A549 Proliferation IC₅₀ (μM) |

| 8d | 0.060 | 1.35 |

| 9c | 0.068 | 2.41 |

Furthermore, related structures have been patented as inhibitors of Tryptophan 2,3-dioxygenase (TDO2) and Lysine-specific demethylase-1 (LSD1), both of which are validated targets for cancer therapy.[12][13]

Antiviral (HIV) and Metabolic Disease Applications

The versatility of the 2-(1H-pyrazol-4-yl)piperidine core extends to other critical disease areas.

-

Anti-HIV Activity: By replacing flexible chains with a pyrazole ring, researchers have developed potent CCR5 antagonists. The CCR5 receptor is a key co-receptor used by HIV-1 to enter host cells, making its antagonism a validated strategy for antiviral therapy.[14]

-

Metabolic Diseases: Patents have been filed for pyrazole compounds, including those with piperidine-like moieties, that act as dual inhibitors of MetAP2 and DPP-4, offering a potential treatment for type II diabetes and obesity.[15]

Part 4: Future Directions and Conclusion

The 2-(1H-pyrazol-4-yl)piperidine scaffold is a testament to the power of rational drug design. Its success across multiple therapeutic areas underscores its status as a truly privileged structure. The future of this scaffold is bright, with several exciting avenues for exploration:

-

Exploration of New Chemical Space: Systematic modification of the substitution patterns on both the pyrazole and piperidine rings will undoubtedly lead to the discovery of inhibitors for new biological targets.

-

Application in Novel Modalities: The scaffold is an ideal candidate for incorporation into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as the warhead that binds to the protein of interest.

-

Advanced Drug Delivery: The physicochemical properties imparted by the scaffold could be leveraged for developing brain-penetrant drugs or compounds with tailored pharmacokinetic profiles.

References

-

Zhang, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(4), 466-473. [Link][9]

-

Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 417. [Link][10][11]

-

Bessede, A., et al. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents, WO2015067782A1. [12]

-

Kikelj, D., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 25(21), 5193. [Link][16]

-

de Oliveira, M. A. L., et al. (2021). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link][17]

-

Asija, S., & Asija, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 52-60. [Link][5]

-

Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin%2Fpiperazine-1-Wu-Pang/6f9a0c6e08c6a3861c8f8d55c7f8a3d5e0e7a8e2]([Link]10][11]

-

Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link][7]

-

Shree, S., et al. (2021). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science. [Link][18]

-

Rahmouni, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26348–26361. [Link][2]

-

O'Rorke, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6449. [Link][1]

-

Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][3]

-

Petri, A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3368. [Link][8]

-

Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health, PMC5943912. [Link][19]

-

Al-Ostath, A., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. RSC Advances, 13(45), 31631-31647. [Link][21]

-

Stupple, P. A., et al. (2007). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 17(16), 4464-4468. [Link][14]

-

Jones, D., et al. (2017). Pyrazole compounds. Google Patents, US9822101B1. [15]

-

Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11335–11359. [Link][22]

-

Mascitti, V., et al. (2012). 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Google Patents, WO/2012/069948. [23]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link][6]

-

Kim, H., et al. (2021). PYRAZOLE DERIVATIVE COMPOUND AND USE THEREOF. Google Patents, EP3681877B1. [13]

-

Chen, F. X., et al. (2010). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. PubChem, Patent US-7786306-B2. [Link][24]

-

de Oliveira, R. S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Biomolecules, 11(8), 1183. [Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US9822101B1 - Pyrazole compounds - Google Patents [patents.google.com]

- 16. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 22. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. commonorganicchemistry.com [commonorganicchemistry.com]

- 24. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing the Pyrazole-Piperidine Scaffold: A Technical Guide to Therapeutic Target Identification and Validation

Abstract

The pyrazole ring, often combined with a piperidine moiety, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful and investigational drugs.[1] Its synthetic tractability and ability to form key hydrogen bond interactions within protein active sites have made it a cornerstone of modern drug discovery.[1] This technical guide provides an in-depth exploration of high-potential therapeutic targets for pyrazole-piperidine compounds, focusing on oncology, neurodegenerative disorders, and inflammatory diseases. We present not just a list of targets, but the strategic rationale and a comprehensive, field-proven workflow for target validation—from initial biochemical assessment to confirmation of target engagement in a cellular context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Chapter 1: High-Potential Therapeutic Targets

The pyrazole-piperidine scaffold's versatility allows it to be tailored to a wide array of biological targets. The selection of a target is the most critical first step in a drug discovery campaign. This choice is driven by a deep understanding of the pathophysiology of a disease and the specific role a target protein plays in that process. Below, we explore key targets where this scaffold has demonstrated significant promise.

Oncology: Protein Kinases and DNA Repair Enzymes

Cancer is a primary area where pyrazole-based inhibitors have flourished, largely due to their efficacy as ATP-competitive inhibitors of protein kinases, which are often dysregulated in tumor cells.[2][3][4]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their deregulation is a hallmark of cancer.[5] The pyrazole scaffold has been successfully used to develop potent inhibitors of CDK2, a key player in the G1-to-S phase transition.[5][6][7] For example, AT7519 is a pyrazole-piperidine carboxamide that potently inhibits multiple CDKs and has been evaluated in clinical trials.[8][9]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[10][11] Pyrazole-containing compounds, such as Ruxolitinib, are potent and selective JAK1/2 inhibitors, demonstrating the scaffold's utility in targeting this pathway.[1][12] Numerous 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to have nanomolar inhibitory activity against JAK1, JAK2, and JAK3.[10][11]

-

Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a critical enzyme in the repair of DNA single-strand breaks.[13] Inhibiting PARP1 in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. The piperidine and piperazine moieties are common features in many PARP inhibitors, including the FDA-approved drug Olaparib.[13][14][15][16][17] Novel piperidine-based derivatives have shown excellent inhibitory activity against PARP-1 with IC50 values in the low nanomolar range.[13]

Neurodegenerative and Psychiatric Disorders

The brain-penetrant nature of many small molecules derived from the pyrazole-piperidine scaffold makes them attractive candidates for CNS disorders.

-

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[18][19] Their inhibition is a validated strategy for treating depression and Parkinson's disease.[19][20] The pyrazole and pyrazoline cores are considered cyclic hydrazine moieties, a classic pharmacophore for MAO inhibitors, and have been used to develop promising antidepressant and anticonvulsant agents.[18][19][21][22]

-

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including those underlying Alzheimer's disease, bipolar disorder, and other CNS conditions.[23][24][25] Inhibition of GSK-3β is the proposed mechanism of the mood stabilizer lithium.[23] Pyrazolone and pyrazolopyrimidine derivatives have been identified as potent, selective, and ATP-competitive GSK-3β inhibitors, showing neuroprotective effects in preclinical models.[23][24][26]

Chapter 2: The Target Validation Funnel: A Step-by-Step Methodological Guide

Identifying a promising compound is only the beginning. A rigorous, multi-step validation process is essential to confirm that the compound engages its intended target with the desired affinity and selectivity, and produces a functional cellular effect. This section provides the causal logic and detailed protocols for a robust target validation workflow.

Figure 1: A logical workflow for pyrazole-piperidine compound target validation.

Step 1: Quantifying In Vitro Binding Affinity with Surface Plasmon Resonance (SPR)

Causality: Before assessing a compound in a complex cellular environment, it is crucial to first confirm direct, high-affinity binding to the purified target protein. Surface Plasmon Resonance (SPR) is a gold-standard, label-free biophysical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[27][28][29][30] This initial step validates the fundamental molecular interaction, providing a baseline against which all subsequent cellular data can be compared.

Protocol: SPR Analysis of Compound-Target Interaction

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 dextran chip for amine coupling).

-

Activate the chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Inject the purified target protein (ligand) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[30]

-

-

Analyte Binding Analysis:

-

Prepare a dilution series of the pyrazole-piperidine compound (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected KD.

-

Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).[30]

-

Allow sufficient time for association and dissociation phases to be observed.

-

Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), if required.

-

-

Data Analysis:

-

The instrument records the change in refractive index over time, generating a sensorgram.[28][31]

-

Fit the sensorgram data from the dilution series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

| Compound Example | Target | ka (1/Ms) | kd (1/s) | KD (nM) |

| PZ-Pip-001 | CDK2 | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| PZ-Pip-002 | GSK-3β | 2.1 x 10^5 | 8.4 x 10^-4 | 4.0 |

| PZ-Pip-003 | JAK1 | 4.0 x 10^5 | 4.0 x 10^-4 | 1.0 |

Step 2: Confirming Cellular Target Engagement with CETSA

Causality: A compound may bind potently to a purified protein but fail to engage the same target in a living cell due to poor membrane permeability, rapid efflux, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures drug-target interaction in a physiological context.[32][33] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[34] A positive thermal shift provides definitive evidence that the compound reaches and binds to its target inside the cell.[32][33]

Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment:

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with a range of concentrations of the pyrazole-piperidine compound (or vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours) in culture medium.

-

-

Thermal Challenge:

-

Determine the optimal melt temperature (Tagg) for the target protein beforehand by performing a full temperature curve CETSA. This is the temperature at which a significant portion of the unbound protein denatures.

-

Heat the treated cell suspensions precisely at the predetermined Tagg for 3 minutes, followed by immediate cooling on ice for 3 minutes.

-

-

Cell Lysis and Protein Fractionation:

-

Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer with protease inhibitors.

-

Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble target protein in each sample using a standard protein detection method, such as Western Blot or ELISA.

-

Plot the amount of soluble target protein against the compound concentration. A dose-dependent increase in soluble protein indicates target stabilization and engagement.

-

Step 3: Verifying Functional Modulation of a Signaling Pathway

Causality: Confirming target binding is essential, but it is not sufficient. The ultimate goal is to modulate the target's function. For many targets, such as kinases, binding of an inhibitor should lead to a measurable decrease in the phosphorylation of a known downstream substrate. Western blotting is a workhorse technique used to verify this functional consequence, linking target engagement to a downstream biological effect.[35][36][37]

Figure 2: Inhibition of a kinase pathway by a pyrazole-piperidine compound.

Protocol: Western Blot for Downstream Substrate Phosphorylation

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Starve cells of growth factors if necessary to reduce basal signaling (e.g., serum-free media overnight).

-

Pre-treat cells with various concentrations of the pyrazole-piperidine inhibitor for 1-2 hours.

-

Stimulate the signaling pathway with the appropriate ligand (e.g., a cytokine like IL-6 to activate the JAK/STAT pathway) for a short period (e.g., 15-30 minutes).

-

-

Lysate Preparation:

-

SDS-PAGE and Protein Transfer:

-

Determine protein concentration (e.g., BCA assay). Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[39]

-

-

Immunodetection:

-

Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[38][39]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

To confirm equal protein loading, strip the blot and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).

-

Conclusion

The pyrazole-piperidine scaffold is a validated and highly fruitful starting point for the development of novel therapeutics against a range of diseases. Its success is rooted in its favorable physicochemical properties and its ability to be chemically elaborated to achieve high potency and selectivity for diverse biological targets. However, the scaffold alone does not guarantee success. A disciplined, evidence-based approach to target validation is paramount. The integrated workflow described in this guide—progressing from quantitative in vitro biophysics (SPR) to direct evidence of in situ target binding (CETSA) and finally to confirmation of functional cellular consequences (Western Blot)—provides a self-validating system. By rigorously applying these methodologies, researchers can confidently identify and validate promising therapeutic targets, mitigating risk and accelerating the journey of a pyrazole-piperidine compound from a promising hit to a clinical candidate.

References

- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publishers. Available from: [Link]

- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Ingenta Connect. Available from: [Link]

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available from: [Link]

- Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. Available from: [Link]

- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available from: [Link]

- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available from: [Link]

- Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. PubMed. Available from: [Link]

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. Available from: [Link]

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

- Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. PubMed Central. Available from: [Link]

- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science. Available from: [Link]

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. Available from: [Link]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

- How does SPR work in Drug Discovery?. deNOVO Biolabs. Available from: [Link]

- Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link]

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health. Available from: [Link]

- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. Available from: [Link]

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available from: [Link]

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. Available from: [Link]

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available from: [Link]

- Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. PubMed. Available from: [Link]

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]

- A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

- Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available from:

- Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link]

- Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. PubMed. Available from: [Link]

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

- Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. Available from: [Link]

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

- Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. ResearchGate. Available from: [Link]

- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available from: [Link]

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

- Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. Available from: [Link]

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]